molecular formula C26H23N3O5 B6506941 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester CAS No. 899943-47-6

3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester

Cat. No.: B6506941
CAS No.: 899943-47-6
M. Wt: 457.5 g/mol
InChI Key: BAHIIBWHLQDNTG-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of various substituents through reactions such as nucleophilic substitution, esterification, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key steps would include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of substituents on the aromatic ring or side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar core structures but different substituents.

    Naphthalene derivatives: Compounds containing the naphthalene moiety with various functional groups.

Uniqueness

The uniqueness of 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[2-(naphthalen-1-ylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-3-33-26(32)25-22(15-24(31)29(28-25)19-13-11-17(2)12-14-19)34-16-23(30)27-21-10-6-8-18-7-4-5-9-20(18)21/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIIBWHLQDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110431
Record name Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899943-47-6
Record name Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899943-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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